Irdabisant Hydrochloride

Cardiac safety hERG liability Preclinical toxicology

Irdabisant hydrochloride (CEP-26401) is a potent, selective histamine H3 receptor (H3R) antagonist/inverse agonist designed for oral administration and central nervous system (CNS) penetration. It exhibits high binding affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3R with >1000-fold selectivity over related histamine receptor subtypes and a broad panel of other CNS targets.

Molecular Formula C18H24ClN3O2
Molecular Weight 349.9 g/mol
CAS No. 1005398-61-7
Cat. No. B12409709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrdabisant Hydrochloride
CAS1005398-61-7
Molecular FormulaC18H24ClN3O2
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESCC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl
InChIInChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1
InChIKeyWJUJICMNSMPLLG-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irdabisant Hydrochloride (CAS 1005398-61-7): A High-Affinity, Selective Histamine H3 Receptor Inverse Agonist for CNS Research


Irdabisant hydrochloride (CEP-26401) is a potent, selective histamine H3 receptor (H3R) antagonist/inverse agonist designed for oral administration and central nervous system (CNS) penetration [1]. It exhibits high binding affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3R with >1000-fold selectivity over related histamine receptor subtypes and a broad panel of other CNS targets [2]. The compound has been evaluated in preclinical models of cognition and wakefulness and has completed Phase 1 clinical trials [3].

Why Irdabisant Hydrochloride Cannot Be Substituted with Other H3R Antagonists


Generic substitution among histamine H3 receptor antagonists is scientifically unsound due to substantial differences in their pharmacological and safety profiles. Despite targeting the same receptor, these agents differ markedly in receptor affinity, selectivity for the sigma-1 receptor, and pharmacokinetic properties such as half-life and receptor dissociation kinetics [1]. For example, a comparative study revealed that pitolisant, ABT-239, and PF-3654746 exhibit appreciable sigma-1 receptor affinity, a property that differentiates clinically evaluated H3R antagonists and may influence efficacy and side-effect profiles [1]. Irdabisant's specific combination of high H3R affinity, >1000-fold selectivity, minimal CYP450 inhibition, and low hERG liability [2] is not a class-wide feature and must be verified for each compound. The quantitative evidence below demonstrates the specific, measurable attributes that define Irdabisant hydrochloride.

Quantitative Differentiation: Irdabisant Hydrochloride vs. Key Comparators


Superior hERG Safety Margin vs. ABT-239 and Pitolisant

Irdabisant hydrochloride exhibits relatively low inhibitory activity against the hERG potassium channel, a critical cardiac safety parameter, with an IC50 of 13.8 μM . This compares favorably to the potent H3R antagonist ABT-239, which has been reported to have a hERG IC50 of 1.6 μM [1], and to pitolisant, which also shows some hERG activity [2]. The higher IC50 for Irdabisant indicates a reduced potential for QT prolongation, a significant liability in CNS drug development.

Cardiac safety hERG liability Preclinical toxicology

Exceptional Selectivity Profile Over Off-Target CNS Receptors

Irdabisant hydrochloride demonstrates exceptional selectivity for the histamine H3 receptor over a wide range of other CNS targets. It exhibits >1000-fold selectivity against the histamine receptor subtypes hH1R, hH2R, and hH4R, as well as against a panel of 418 G-protein-coupled receptors, ion channels, transporters, and enzymes [1]. In contrast, other clinically evaluated H3R antagonists, including pitolisant, ABT-239, and PF-3654746, display appreciable affinity for the sigma-1 receptor, a distinct pharmacological target in the CNS [2]. This off-target activity may contribute to efficacy but also introduces potential for polypharmacology and side effects not observed with Irdabisant.

Receptor selectivity Off-target activity CNS pharmacology

Favorable Drug-Drug Interaction Profile via Minimal CYP450 Inhibition

Irdabisant hydrochloride exhibits minimal inhibitory activity against major human cytochrome P450 (CYP) enzymes, with IC50 values exceeding 30 μM for CYP1A2, 2C9, 2C19, 2D6, and 3A4 [1]. This profile is in contrast to some other CNS-active H3R antagonists that may exhibit more potent CYP inhibition. For instance, while specific CYP IC50 values for ABT-239 are not directly comparable, its structural class and preclinical data suggest a potential for metabolism-related interactions [2]. The high IC50 values for Irdabisant indicate a low probability of altering the pharmacokinetics of co-administered drugs that are metabolized by these enzymes.

Drug metabolism CYP450 inhibition Drug-drug interactions

Extended Human Half-Life Enabling Once-Daily Dosing in Clinical Settings

In healthy human subjects, Irdabisant hydrochloride exhibits a mean terminal elimination half-life ranging from 24 to 60 hours [1], supporting once-daily dosing. This is a significant practical advantage over other H3R antagonists with shorter half-lives, which may require multiple daily administrations to maintain therapeutic plasma concentrations. For example, pitolisant, the only approved H3R antagonist, has a half-life of approximately 10-12 hours and is typically administered once or twice daily [2]. The extended half-life of Irdabisant can improve patient compliance and maintain stable receptor occupancy over a 24-hour period, which is particularly relevant for treating chronic conditions like cognitive impairment.

Pharmacokinetics Human half-life Dosing regimen

High Oral Potency in Rodent Cognition Model (Rat Social Recognition)

Irdabisant hydrochloride demonstrates high oral potency in a validated preclinical model of short-term memory, the rat social recognition model. It improved performance at doses as low as 0.01 mg/kg administered orally (p.o.) [1]. While other H3R antagonists have shown efficacy in this model, a direct comparison of potency is often lacking. However, the effective dose range for Irdabisant (0.01-0.1 mg/kg p.o.) is notably low, suggesting high in vivo potency relative to its receptor affinity. This low-dose efficacy, combined with its high oral bioavailability and brain penetration, supports its potential for robust central activity with a favorable therapeutic window.

In vivo efficacy Cognition enhancement Social recognition

Recommended Research Applications for Irdabisant Hydrochloride


Preclinical Studies on Cognitive Enhancement Requiring High Selectivity and Safety

Irdabisant hydrochloride is ideally suited for in vivo studies of cognitive enhancement where a clean pharmacological profile is paramount. Its >1000-fold selectivity over other histamine receptor subtypes and minimal off-target activity (including lack of sigma-1 affinity) [1] ensure that observed procognitive effects, such as improved performance in the rat social recognition model [2], can be confidently attributed to H3R antagonism/inverse agonism. Its low hERG liability and minimal CYP450 inhibition [1] further support its use in complex behavioral paradigms and potential combination studies.

Investigations into Adjunctive Therapy for Schizophrenia

The ability of Irdabisant hydrochloride to increase prepulse inhibition (PPI) in mice, a model of sensorimotor gating deficits in schizophrenia, and its synergistic effect with a subefficacious dose of the antipsychotic risperidone [2], make it a valuable tool compound for researching novel adjunctive therapies for schizophrenia. The recent patent filing for its use in treating anhedonia, a core negative symptom of schizophrenia [3], further validates this application. Its high oral bioavailability and brain penetration [2] are critical for achieving effective CNS exposure in these models.

Sleep-Wake Cycle Research Requiring Extended Target Engagement

For studies investigating the role of histamine H3 receptors in sleep-wake regulation, Irdabisant hydrochloride offers a significant advantage due to its long human half-life of 24-60 hours [4]. This extended duration of action allows for once-daily dosing and maintains consistent H3R occupancy, which is beneficial for chronic studies of sleep disorders. Its potent wake-promoting activity in rats at doses of 3-30 mg/kg p.o. [2] provides a robust in vivo signal for investigating mechanisms of sleep modulation without the confounding factor of off-target sigma-1 receptor activity seen with other H3R antagonists [1].

Formulation and Drug-Drug Interaction Studies

The clean CYP450 inhibition profile of Irdabisant hydrochloride (IC50 >30 μM for major CYP isoforms) [1] makes it an excellent candidate for drug-drug interaction studies, whether as a probe substrate or as a co-administered agent. Its pharmacokinetic properties are well-characterized across species, including high oral bioavailability in rats and monkeys [1]. This well-defined ADME profile, combined with its minimal metabolic liability, reduces variability in preclinical and clinical studies and simplifies the interpretation of pharmacokinetic and pharmacodynamic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irdabisant Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.